tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate

Description

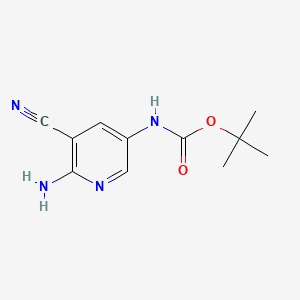

tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate is a pyridine-derived compound characterized by a tert-butyl carbamate group at the 3-position, an amino group at the 6-position, and a cyano substituent at the 5-position of the pyridine ring. This structure combines a protected amine (via the carbamate group) with electron-withdrawing (cyano) and electron-donating (amino) substituents, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name |

tert-butyl N-(6-amino-5-cyanopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-7(5-12)9(13)14-6-8/h4,6H,1-3H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKQZSLBKCYUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149284 | |

| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-33-0 | |

| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate typically involves the use of di-tert-butyl dicarbonate as a reagent. This reagent is an excellent electrophile for the nucleophilic addition of the amine . The first part of the synthesis is a typical nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, which can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of di-tert-butyl dicarbonate and other reagents in a controlled environment ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, catalytic hydrogenation for reduction, and various oxidizing agents for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the tert-butyl group, while catalytic hydrogenation can yield amine derivatives .

Scientific Research Applications

Tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate has several scientific research applications, including:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Studied for its potential as a small molecule inhibitor in various biological pathways.

Medicine: Investigated for its therapeutic potential in treating cancer and autoimmune diseases.

Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate involves its role as a small molecule inhibitor. It targets specific molecular pathways and proteins involved in disease processes. The compound exerts its effects by binding to these targets, thereby inhibiting their activity and modulating the associated pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Pyridine Carbamates

Compounds such as tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0) and tert-butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate feature halogen atoms (Br, Cl) on the pyridine ring . These halogens enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, the presence of halogens increases molecular weight and may reduce solubility compared to the amino-cyano derivative. For example, the bromo-chloro analog has a molecular weight of 321.60 g/mol and is priced at $400/g .

Alkoxy-Substituted Pyridine Carbamates

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate () contains methoxy groups at the 5- and 6-positions. Alkoxy groups improve solubility in polar solvents but reduce electrophilic reactivity compared to cyano or amino groups.

Amino-Protected Derivatives

The target compound’s tert-butyl carbamate group is a common protective strategy for amines, shared with analogs like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (). This protection enhances stability during synthetic steps but requires deprotection (e.g., via acidolysis) for further functionalization. The amino-cyano combination in the target compound offers dual reactivity: the cyano group can undergo hydrolysis to carboxylic acids or serve as a nitrile precursor, while the protected amine can be unmasked for amidation or alkylation .

Structural Isomers and Regiochemical Variants

Compounds such as tert-butyl (3-(4-fluoro-5-(3-(3-fluoro-3-methylbutyl)ureido)-2-methylphenyl)-2-methyl-1,6-naphthyridin-7-yl)carbamate () highlight the importance of regiochemistry. The 1,6-naphthyridine core in this analog differs from the pyridine scaffold but retains the carbamate-protected amine. Such variants are often explored to optimize pharmacokinetic properties or binding affinities in drug discovery .

Data Table: Key Properties of Selected Analogous Compounds

Biological Activity

Introduction

Tert-butyl (6-amino-5-cyanopyridin-3-yl)carbamate, a compound with the molecular formula C11H14N4O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a cyano group, along with a tert-butyl carbamate moiety. Its structural representation is as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various biomolecular targets. The amino and cyano groups are pivotal in facilitating hydrogen bonding and π-stacking interactions with proteins, which can alter their activity.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest its efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits varying degrees of antibacterial activity, with Staphylococcus aureus being the most susceptible.

Case Study: Structure-Activity Relationship (SAR)

Research has highlighted the importance of structural modifications on the biological activity of related compounds. A study focused on derivatives of 5-cyanopyridine analogs demonstrated that modifications at the pyridine ring significantly influenced antibacterial potency.

Findings from SAR Analysis

- Substituent Effects : Electron-withdrawing groups (e.g., cyano) enhanced activity against Gram-positive bacteria.

- Linker Modifications : Alterations in the linker between the pyridine and carbamate moiety affected solubility and bioavailability.

Pharmacokinetics

Pharmacokinetic studies in animal models have provided insight into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 45% |

| Half-life | 3 hours |

| Volume of Distribution | 2 L/kg |

These parameters suggest good oral bioavailability and moderate systemic exposure, making it a candidate for further development in therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example:

Amination : Introduce the amino group at position 6 via nucleophilic substitution or catalytic coupling.

Cyanation : Install the cyano group at position 5 using copper-mediated cyanation or Pd-catalyzed cross-coupling.

Carbamate Protection : React the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous THF or DCM .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, gradient elution).

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for pyridine proton splitting patterns, ¹³C NMR for carbonyl and nitrile signals).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles using SHELX programs for refinement .

Data Cross-Validation : Compare spectral data with literature analogs (e.g., tert-butyl (4-chloropyridin-3-yl)carbamate ).

Q. What are the key considerations for handling and storing this compound?

- Methodological Answer :

- Stability : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carbamate group.

- Reactivity : Avoid strong acids/bases, which may cleave the Boc group.

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for similar carbamates (e.g., tert-butyl (5-fluoro-4-hydroxypyrimidin-2-yl)carbamate ).

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

- Methodological Answer :

- Directing Groups : Use the amino or cyano group to direct electrophilic substitution (e.g., bromination at position 4 via Pd catalysis).

- Protection-Deprotection : Temporarily protect the amino group with Fmoc to isolate reactivity at other positions.

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Case Study : tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate’s regioselective bromination relies on electronic effects from existing substituents .

Q. How should researchers resolve conflicting spectral data during structural characterization?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments.

- Crystallographic Refinement : Apply SHELXL for high-resolution data to correct bond misassignments .

Example : Discrepancies in NOE correlations may arise from dynamic effects; variable-temperature NMR can clarify .

Q. What role does the tert-butyl group play in the compound’s reactivity and stability?

- Methodological Answer :

- Steric Shielding : The bulky tert-butyl group protects the carbamate from nucleophilic attack, enhancing stability in protic solvents.

- Solubility : Improves lipophilicity, facilitating reactions in non-polar solvents (e.g., toluene).

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol, which can be monitored via TGA .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in HCl/NaOH (0.1–1 M) and analyze degradation products via HPLC.

- Thermal Stress : Heat at 40–80°C for 48–72 hours; monitor by TLC or LC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots .

Q. What are the applications of this compound in enzyme inhibition studies?

- Methodological Answer :

- Covalent Inhibition : The carbamate group forms stable bonds with serine hydrolases (e.g., acetylcholinesterase).

- Probe Development : Fluorescently tag the compound to track target engagement in cellular assays.

- SAR Studies : Modify the pyridine substituents to optimize binding affinity (e.g., tert-butyl (cis-5-fluoropiperidin-3-yl)carbamate’s use in kinase studies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.